molecular formula C14H32N6O2 B1599045 N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxiran-2-ylmethanol;prop-2-enenitrile CAS No. 68412-46-4

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxiran-2-ylmethanol;prop-2-enenitrile

Cat. No.: B1599045
CAS No.: 68412-46-4
M. Wt: 316.44 g/mol
InChI Key: WBXAWZJXEZWYPJ-UHFFFAOYSA-N
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Description

N’-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxiran-2-ylmethanol;prop-2-enenitrile is a complex organic compound that combines multiple functional groups, including amines, an epoxide, and a nitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxiran-2-ylmethanol;prop-2-enenitrile involves multiple steps:

  • Formation of N’-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine

      Starting Materials: Ethylenediamine and 2-(2-aminoethylamino)ethanol.

      Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at elevated temperatures (around 80-100°C) with a suitable solvent like ethanol or methanol.

      Procedure: Ethylenediamine is reacted with 2-(2-aminoethylamino)ethanol in the presence of a catalyst such as palladium on carbon to form the desired product.

  • Formation of oxiran-2-ylmethanol

      Starting Materials: Epichlorohydrin and methanol.

      Reaction Conditions: The reaction is conducted at room temperature with a base such as sodium hydroxide.

      Procedure: Epichlorohydrin is reacted with methanol in the presence of sodium hydroxide to form oxiran-2-ylmethanol.

  • Formation of prop-2-enenitrile

      Starting Materials: Acrylonitrile.

      Reaction Conditions: The reaction is typically carried out at room temperature.

      Procedure: Acrylonitrile is used as is, without further modification.

  • Combining the Components

    • The three components are combined under controlled conditions to form the final compound. This step may involve additional catalysts or reagents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring safety protocols are in place, and using industrial-grade equipment to handle the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The epoxide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxide group under mild conditions.

Major Products

    Oxidation: Oxidized amine derivatives.

    Reduction: Amino derivatives from the nitrile group.

    Substitution: Substituted products at the epoxide group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for research purposes.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential use as therapeutic agents due to its multiple functional groups.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Polymer Chemistry: Can be incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism of action of N’-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxiran-2-ylmethanol;prop-2-enenitrile depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The epoxide group can react with nucleophiles in biological systems, potentially leading to covalent modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2-aminoethyl)ethane-1,2-diamine: Similar structure but lacks the epoxide and nitrile groups.

    N,N’-bis(2-hydroxyethyl)ethane-1,2-diamine: Contains hydroxyl groups instead of the epoxide and nitrile groups.

Uniqueness

  • The presence of multiple functional groups (amines, epoxide, nitrile) in N’-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxiran-2-ylmethanol;prop-2-enenitrile makes it unique and versatile for various applications.
  • The combination of these groups allows for diverse chemical reactivity and potential applications in multiple fields.

Properties

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxiran-2-ylmethanol;prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23N5.C3H3N.C3H6O2/c9-1-3-11-5-7-13-8-6-12-4-2-10;1-2-3-4;4-1-3-2-5-3/h11-13H,1-10H2;2H,1H2;3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXAWZJXEZWYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#N.C1C(O1)CO.C(CNCCNCCNCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70776-96-4
Record name 2-Propenenitrile, polymer with N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-1,2-ethanediamine and 2-oxiranemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70776-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

316.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68412-46-4, 70776-96-4
Record name 2-Propenenitrile, reaction products with glycidol and tetraethylenepentamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68412-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenenitrile, reaction products with glycidol and tetraethylenepentamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenenitrile, reaction products with glycidol and tetraethylenepentamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenenitrile, polymer with N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-1,2-ethanediamine and 2-oxiranemethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxiran-2-ylmethanol;prop-2-enenitrile
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N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxiran-2-ylmethanol;prop-2-enenitrile
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N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxiran-2-ylmethanol;prop-2-enenitrile
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N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxiran-2-ylmethanol;prop-2-enenitrile
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N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxiran-2-ylmethanol;prop-2-enenitrile
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N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxiran-2-ylmethanol;prop-2-enenitrile

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